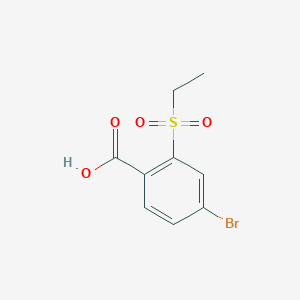

4-Bromo-2-ethanesulfonylbenzoic acid

Description

4-Bromo-2-ethanesulfonylbenzoic acid is a halogenated benzoic acid derivative featuring a bromine substituent at the para position (C4) and an ethanesulfonyl group at the ortho position (C2).

Properties

IUPAC Name |

4-bromo-2-ethylsulfonylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrO4S/c1-2-15(13,14)8-5-6(10)3-4-7(8)9(11)12/h3-5H,2H2,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CITBBNNZZWFJBO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCS(=O)(=O)C1=C(C=CC(=C1)Br)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1383826-63-8 | |

| Record name | 4-bromo-2-(ethanesulfonyl)benzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-2-ethanesulfonylbenzoic acid typically involves the bromination of 2-ethanesulfonylbenzoic acid. This process requires the use of bromine (Br2) as the brominating agent and a suitable solvent, such as dichloromethane (DCM), under controlled temperature conditions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale bromination reactions using continuous flow reactors to ensure consistent product quality and yield. The process is optimized to minimize by-products and maximize the efficiency of the reaction.

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-2-ethanesulfonylbenzoic acid can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromyl chloride (CrO2Cl2) can be used to oxidize the compound.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be employed for reduction reactions.

Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as sodium hydroxide (NaOH) or ammonia (NH3).

Major Products Formed:

Oxidation: The oxidation of this compound can lead to the formation of carboxylic acids or their derivatives.

Reduction: Reduction reactions can produce alcohols or other reduced derivatives of the compound.

Substitution: Substitution reactions can result in the formation of various substituted benzoic acids or their derivatives.

Scientific Research Applications

4-Bromo-2-ethanesulfonylbenzoic acid is widely used in scientific research due to its unique chemical properties. It serves as a building block in organic synthesis, a reagent in chemical reactions, and a precursor for the synthesis of more complex molecules. In biology, it is used in the study of enzyme mechanisms and as a probe in biochemical assays. In industry, it is utilized in the production of various chemical products and materials.

Mechanism of Action

The mechanism by which 4-Bromo-2-ethanesulfonylbenzoic acid exerts its effects depends on the specific application. In biochemical assays, it may act as an inhibitor or substrate for certain enzymes, affecting their activity and providing insights into enzyme function. The molecular targets and pathways involved vary based on the context of the research or application.

Comparison with Similar Compounds

2-Amino-4-bromobenzoic Acid ()

| Feature | 4-Bromo-2-ethanesulfonylbenzoic Acid | 2-Amino-4-bromobenzoic Acid |

|---|---|---|

| Substituents | C4-Br, C2-ethanesulfonyl | C4-Br, C2-amino |

| Functional Groups | Carboxylic acid, sulfonyl | Carboxylic acid, amino |

| Polarity | High (due to sulfonyl) | Moderate (amine is less polar than sulfonyl) |

| Biological Use | Potential enzyme inhibition (inferred) | Biochemical reagent for organic synthesis |

Key Differences :

- The sulfonyl group in the target compound increases acidity and electron-withdrawing effects compared to the amino group in 2-amino-4-bromobenzoic acid. This enhances reactivity in nucleophilic substitutions or metal coordination .

- The amino group in 2-amino-4-bromobenzoic acid may facilitate hydrogen bonding, making it more suitable for crystal engineering or peptide mimetics .

4-Bromo-2-methylbenzoic Acid ()

| Feature | This compound | 4-Bromo-2-methylbenzoic Acid |

|---|---|---|

| Substituents | C4-Br, C2-ethanesulfonyl | C4-Br, C2-methyl |

| Functional Groups | Carboxylic acid, sulfonyl | Carboxylic acid, methyl |

| Steric Effects | High (bulky ethanesulfonyl) | Moderate (compact methyl) |

| Applications | Likely pharmaceutical intermediate | Industrial synthesis (dyes, polymers) |

Key Differences :

- The methyl group in 4-bromo-2-methylbenzoic acid is electron-donating, slightly deactivating the aromatic ring, whereas the sulfonyl group in the target compound strongly deactivates it, directing electrophilic substitutions to specific positions.

- The ethanesulfonyl group’s bulkiness may reduce membrane permeability compared to the methyl group, affecting bioavailability .

4-(4-Bromophenyl)-4-oxo-but-2-enoic Acid ()

| Feature | This compound | 4-(4-Bromophenyl)-4-oxo-but-2-enoic Acid |

|---|---|---|

| Core Structure | Benzoic acid derivative | Butenoic acid derivative |

| Key Groups | C4-Br, C2-sulfonyl | C4-bromophenyl, α,β-unsaturated ketone |

| Reactivity | Electrophilic substitution favored | Michael addition, cyclization reactions |

Key Differences :

- The α,β-unsaturated ketone in 4-(4-bromophenyl)-4-oxo-but-2-enoic acid enables conjugation-based reactions (e.g., Diels-Alder), unlike the benzoic acid core of the target compound .

- The sulfonyl group in the target compound may stabilize negative charges, making it a stronger acid compared to the butenoic acid derivative.

2-(4-Bromobenzenesulfonamido)-2-phenylacetic Acid ()

| Feature | This compound | 2-(4-Bromobenzenesulfonamido)-2-phenylacetic Acid |

|---|---|---|

| Sulfonyl Attachment | Directly bonded to benzoic acid | Sulfonamide linkage to phenylglycine |

| Bioactivity | Unreported (inferred enzyme modulation) | Known ligand for metal complexes and biologics |

Key Differences :

- The sulfonamide bond in ’s compound allows for hydrogen bonding and coordination chemistry, whereas the ethanesulfonyl group in the target compound is less flexible but more hydrolytically stable .

Biological Activity

4-Bromo-2-ethanesulfonylbenzoic acid is a synthetic organic compound that has garnered attention due to its potential biological activities. This article explores its chemical properties, biological mechanisms, and relevant case studies, providing a comprehensive overview of the current understanding of this compound.

Chemical Structure and Properties

This compound is characterized by its unique molecular structure, which includes a bromine atom and an ethanesulfonyl group attached to a benzoic acid framework. The molecular formula is , and it has a molecular weight of approximately 279.11 g/mol. Its melting point ranges from 200 to 202 °C, indicating its stability under standard conditions.

| Property | Value |

|---|---|

| Molecular Formula | C₈H₉BrO₄S |

| Molecular Weight | 279.11 g/mol |

| Melting Point | 200-202 °C |

| CAS Number | 142994-02-3 |

The biological activity of this compound is largely attributed to its ability to interact with various biological targets such as enzymes and receptors. The presence of the bromine atom may enhance the compound's binding affinity, while the sulfonyl group can influence its solubility and reactivity in biological systems.

Potential Biological Activities

- Enzyme Inhibition : The compound has been identified as a potential inhibitor for certain enzymes, which may be relevant in therapeutic contexts.

- Anti-inflammatory Properties : Preliminary studies suggest that it may exhibit anti-inflammatory effects, making it a candidate for further research in inflammatory diseases.

- Anticancer Activity : There are indications that this compound could have anticancer properties, although detailed studies are still needed to confirm these effects.

Case Studies and Research Findings

Recent investigations into the biological activity of compounds similar to this compound provide insights into its potential applications.

Case Study: Occupational Exposure

A study involving 3-(Bromomethyl)-2-chloro-4-(methylsulfonyl)-benzoic acid revealed significant allergic reactions among workers exposed to this compound, including asthma and urticaria symptoms. This highlights the importance of understanding the safety profile and biological interactions of related compounds like this compound .

Research Findings Overview

A review of literature indicates that compounds with similar structural features often exhibit:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.